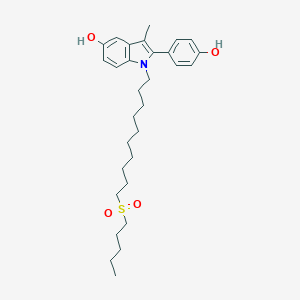
Benzamide, N,N'-1,3-phenylenebis[4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N,N'-1,3-phenylenebis[4-methyl-] is a compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of benzene and has a molecular formula of C21H22N2O. Benzamide, N,N'-1,3-phenylenebis[4-methyl-] is used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
Benzamide, N,N'-1,3-phenylenebis[4-methyl-] acts as a non-competitive inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting this enzyme, Benzamide, N,N'-1,3-phenylenebis[4-methyl-] increases the concentration of acetylcholine in the synaptic cleft, leading to enhanced neurotransmission.
Biochemical and Physiological Effects:
Benzamide, N,N'-1,3-phenylenebis[4-methyl-] has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of acetylcholinesterase in a dose-dependent manner. In vivo studies have shown that Benzamide, N,N'-1,3-phenylenebis[4-methyl-] can improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of Benzamide, N,N'-1,3-phenylenebis[4-methyl-] is its ability to selectively inhibit acetylcholinesterase without affecting other enzymes. This makes it a valuable tool for studying the role of acetylcholinesterase in various biological processes. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on Benzamide, N,N'-1,3-phenylenebis[4-methyl-]. One possible direction is the development of new drugs based on the structure of this compound. Another potential direction is the use of Benzamide, N,N'-1,3-phenylenebis[4-methyl-] as a tool for studying the role of acetylcholinesterase in various biological processes. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound, as well as its potential applications in the treatment of various diseases.
Synthesis Methods
Benzamide, N,N'-1,3-phenylenebis[4-methyl-] can be synthesized through a reaction between 4-methylbenzoyl chloride and 1,3-phenylenediamine. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified through column chromatography to obtain pure Benzamide, N,N'-1,3-phenylenebis[4-methyl-].
Scientific Research Applications
Benzamide, N,N'-1,3-phenylenebis[4-methyl-] has been widely used in scientific research due to its unique properties. This compound has been used in medicinal chemistry research to develop new drugs for the treatment of various diseases. Benzamide, N,N'-1,3-phenylenebis[4-methyl-] has also been used in biochemistry research to study the structure and function of proteins. In pharmacology, this compound has been used to study the mechanism of action of various drugs.
properties
CAS RN |
146443-63-2 |
|---|---|
Product Name |
Benzamide, N,N'-1,3-phenylenebis[4-methyl- |
Molecular Formula |
C22H20N2O2 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-methyl-N-[3-[(4-methylbenzoyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C22H20N2O2/c1-15-6-10-17(11-7-15)21(25)23-19-4-3-5-20(14-19)24-22(26)18-12-8-16(2)9-13-18/h3-14H,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
VKXJSYZSAXAZSB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







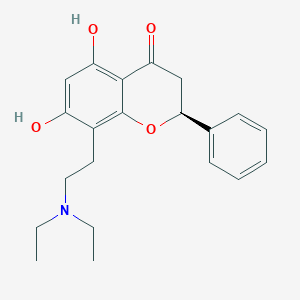
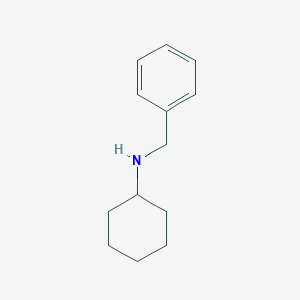


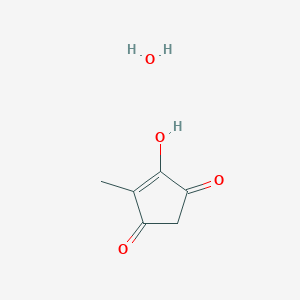

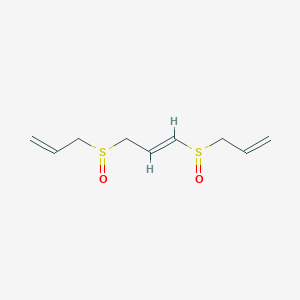

![Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B61447.png)
